naphtho[2,3-c]furan-1(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-benzo[f][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-12-11-6-9-4-2-1-3-8(9)5-10(11)7-14-12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRHFBSESVPHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401549 | |
| Record name | naphtho[2,3-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4711-50-6 | |
| Record name | naphtho[2,3-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Diffraction Methodologies for Naphtho 2,3 C Furan 1 3h One Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Through a suite of one- and two-dimensional experiments, it is possible to map out the complete carbon and proton framework and deduce stereochemical relationships.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for identifying the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For the naphtho[2,3-c]furan-1(3H)-one core, one would expect to see signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and a characteristic signal for the methylene (B1212753) (-CH₂-) protons of the furanone ring.
In the case of 9-phenylthis compound , the methylene protons (H-3) appear as a singlet at approximately 5.45 ppm. mdpi.com The aromatic region is complex, showing signals for the naphthalene core protons and the phenyl substituent protons between 7.37 and 7.96 ppm. mdpi.com For instance, distinct signals can be observed, such as a singlet for H-4 at 7.90 ppm and a doublet for H-8 at 7.96 ppm. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (alkane, alkene, aromatic, carbonyl, etc.). A key feature for this compound is the lactone carbonyl carbon (C-1), which resonates significantly downfield.
For 9-phenylthis compound , the carbonyl carbon (C-1) is observed at approximately 169.7 ppm. mdpi.com The methylene carbon (C-3) signal appears around 68.3 ppm. mdpi.com The remaining aromatic and quaternary carbons of the naphthalene and phenyl rings produce a series of signals in the typical range of 120-143 ppm. mdpi.com Similarly, for 4-phenylthis compound , the carbonyl carbon resonates at 171.3 ppm and the methylene carbon at 69.7 ppm. mdpi.comsfu.ca
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
|---|---|---|
| 9-Phenylthis compound | 5.45 (s, 2H, H-3), 7.37-7.96 (m, aromatic H) | 169.7 (C-1), 68.3 (C-3), 120.1-142.4 (aromatic C) |
| 4-Phenylthis compound | 5.27 (s, 2H, H-3), 7.39-8.52 (m, aromatic H) | 171.3 (C-1), 69.7 (C-3), 123.2-138.6 (aromatic C) |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to trace the connectivity of the protons within the naphthalene ring system, confirming the substitution pattern. For example, correlations would be expected between H-5/H-6, H-6/H-7, and H-7/H-8. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C spectra. The methylene signal at ~5.4 ppm would correlate with the carbon signal at ~68 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is vital for piecing together the molecular skeleton, especially in connecting quaternary carbons (like the carbonyl C-1) to nearby protons. For instance, the methylene protons (H-3) would show a correlation to the carbonyl carbon (C-1) and the adjacent aromatic ring junction carbons. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and the relative orientation of substituents. In a substituted this compound, NOESY could show through-space interactions between a substituent and the nearby methylene or aromatic protons, confirming its position. clockss.org
In chiral derivatives of this compound, such as those with substituents on the furanone ring or in tetrahydro-naphtho[2,3-c]furan-1(3H)-one systems, NMR is indispensable for determining the relative and sometimes absolute stereochemistry. The magnitude of coupling constants (J-values) between protons on adjacent stereocenters can help define their dihedral angle via the Karplus equation. Furthermore, NOESY experiments are paramount in establishing the spatial proximity of atoms and thus their relative orientation (e.g., cis or trans). For complex natural products containing this core, a full suite of 2D NMR experiments is often required to elucidate the intricate stereochemical relationships. nih.gov
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
For a derivative such as 9-methyl-3-phenylthis compound , HRMS (ESI) data shows a sodium adduct [M+Na]⁺ at m/z 297.0886, which corresponds to the calculated value for the formula C₁₉H₁₄O₂Na. rsc.org This confirms the molecular formula with high confidence.
The fragmentation pattern in Electron Impact (EI) or Electrospray Ionization (ESI-MS/MS) can also be informative. For the this compound skeleton, common fragmentation pathways might include the loss of CO, CO₂, or fragments related to the substituent groups, helping to confirm the identity of the core structure. For example, in methoxy-substituted analogues, a prominent fragment corresponding to the loss of a methyl group (CH₃) or methanol (B129727) (CH₃OH) is often observed. vulcanchem.com
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group in the five-membered lactone ring. This typically appears as a strong absorption in the region of 1730-1780 cm⁻¹. For example, a methoxy-substituted derivative exhibits a strong IR band at 1759 cm⁻¹. vulcanchem.com Other characteristic bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1500-1650 cm⁻¹ region).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its system of conjugated π-electrons (chromophore). The extended aromatic system of the naphthalene core in this compound results in significant absorption in the UV region. A derivative was reported to have a UV absorption maximum (λ_max) at 270 nm. clockss.org The exact position and intensity of the absorption bands are sensitive to the substitution pattern on the aromatic ring.
| Technique | Key Feature | Typical Value/Region (for derivatives) | Reference |
|---|---|---|---|
| IR Spectroscopy | Lactone C=O stretch | 1730 - 1780 cm⁻¹ | vulcanchem.com |
| UV-Vis Spectroscopy | π → π* transitions | λ_max ≈ 270 nm | clockss.org |
X-ray Crystallography for Solid-State Structural Determination and Conformation Studies
The crystal structures of 4-phenylthis compound and 9-phenylthis compound have been determined. mdpi.comsfu.ca These studies confirm the planarity of the naphthofuranone system and provide detailed geometric parameters. For instance, in a co-crystal containing both isomers, the analysis revealed a monoclinic crystal system with the space group P2(1)/c. mdpi.com The analysis definitively confirms the connectivity and isomeric relationship between the 4-phenyl and 9-phenyl substituted compounds. Such studies are the gold standard for absolute structure confirmation and provide valuable data for validating theoretical models. mdpi.comresearchgate.net
An in-depth analysis of the chemical compound this compound and its derivatives relies on a suite of advanced analytical techniques for definitive characterization and purification. These methodologies are essential for confirming the molecular structure, determining purity, and understanding the three-dimensional arrangement of atoms. Spectroscopic and diffraction methods provide detailed structural information, while chromatographic techniques are fundamental for the isolation of these compounds from complex reaction mixtures.
Chromatographic and Separation Techniques for Isolation and Purification
The isolation and purification of naphtho[2,3-c]furan-1(3H)-one from synthetic reaction mixtures are critical steps to obtain a pure sample for analysis and further use. Column chromatography is the most prevalent technique for this purpose. rsc.orgresearchgate.net
Flash column chromatography using silica (B1680970) gel as the stationary phase is a standard procedure. rsc.org A mixture of ethyl acetate (B1210297) and hexanes is commonly used as the mobile phase (eluent). mdpi.comrsc.org The polarity of the eluent is adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials. Automated flash chromatography systems, such as the Teledyne Combiflash system, are often employed to streamline this process. mdpi.com
The progress of the separation is monitored by Thin-Layer Chromatography (TLC), also on silica gel plates. mdpi.com The retention factor (Rƒ) value helps in identifying the fractions containing the target compound. For example, in a separation of phenylated isomers, TLC analysis with 15% ethyl acetate/hexanes showed distinct Rƒ values of 0.40 and 0.20 for the different lactones. mdpi.com
Following chromatographic purification, recrystallization is often performed as a final step to obtain highly pure, crystalline material suitable for X-ray analysis and other sensitive applications. mdpi.comsemanticscholar.org A common solvent system for recrystallizing these lactones is a mixture of ethyl acetate and hexanes. mdpi.comsemanticscholar.org In some cases, dehydration of a precursor followed by dehydrogenation with a catalyst like palladium on activated carbon (Pd/C) is used to synthesize and purify the final aromatic naphthofuranone. clockss.org
Chemical Reactivity and Structural Modification of Naphtho 2,3 C Furan 1 3h One
Fundamental Reaction Pathways of the Naphtho[2,3-c]furan-1(3H)-one Core
The core structure of this compound is amenable to several fundamental reaction pathways that allow for its elaboration into more complex molecules. These reactions often target the lactone ring, the aromatic system, or both, leading to significant structural modifications.
One key reaction pathway involves the manipulation of the lactone. For instance, reductive ring-opening of related naphthopyran quinones can lead to the formation of the this compound system. acs.org Additionally, the lactone can undergo reactions such as hydrolysis or aminolysis, although these are less commonly explored in the literature compared to its use as a building block.
Cycloaddition reactions represent another important avenue for modifying the this compound core. Intramolecular Diels-Alder reactions have been successfully employed to construct the tricyclic framework from acyclic precursors. nih.govmdpi.com This powerful strategy allows for the stereocontrolled synthesis of complex, optically active derivatives. For example, a lipase-catalyzed dynamic kinetic resolution of a dienol followed by an intramolecular Diels-Alder reaction of the resulting acryloyl moiety affords an optically active this compound derivative with high enantiomeric excess. nih.gov
Furthermore, the aromatic rings of the this compound scaffold can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. However, the reactivity and regioselectivity of these reactions are influenced by the existing functional groups on the ring system.
Functional Group Interconversions and Derivatization Strategies
The functional groups present on the this compound core or introduced through various synthetic steps can be further modified through a range of functional group interconversions (FGIs). These transformations are crucial for fine-tuning the properties of the final molecules.
Common FGIs include the conversion of hydroxyl groups to ethers or esters, and the transformation of carbonyl groups to other functionalities. For example, in the synthesis of certain derivatives, hydroxyl groups on the naphthalene (B1677914) ring are protected as silyl (B83357) ethers, which can be later deprotected under specific conditions. iucr.orgiucr.org
Derivatization strategies often focus on introducing substituents at various positions of the this compound skeleton to explore structure-activity relationships. This can involve the introduction of alkyl, aryl, or halogen groups onto the aromatic ring. For instance, palladium-catalyzed coupling reactions could be envisioned for the introduction of aryl or vinyl groups, although specific examples directly on the this compound core are not extensively documented in the provided search results.
Exploration of Reaction Mechanisms in this compound Transformations
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. The mechanism of the intramolecular Diels-Alder reaction to form the this compound core involves the formation of a transient triene which then undergoes a pericyclic reaction to form the fused ring system. mdpi.com The stereochemistry of the final product is determined by the geometry of the transition state in the cycloaddition step.
In other transformations, such as the synthesis of naphtho[1,2-b]furan-3-ones from 2-arylacetyl-1-naphthols, a plausible mechanism involves a dearylacetylative dimerization mediated by sodium hydride and acetic anhydride. acs.org While not directly involving this compound, this highlights the types of complex mechanistic pathways that can be operative in related naphthofuran systems.
The reaction of 3-cyano-5-methoxy-1(3H)-isobenzofuranone with levoglucosenone (B1675106) leads to a product that, after several steps, can be converted to a trimethoxymethylthis compound derivative through an interesting reaction of its lithium enolate with oxygen. acs.org This suggests the involvement of an enolate intermediate and subsequent oxidation.
Synthesis of Novel this compound Analogs and Hybrid Structures
The versatile chemistry of this compound has been exploited to synthesize a variety of novel analogs and hybrid structures. These efforts are often driven by the search for new compounds with interesting biological activities or material properties.
Several studies have focused on the synthesis of analogs with different substitution patterns on the aromatic ring. For example, analogs with methoxy (B1213986), methyl, and chloro substituents have been synthesized and studied for their biological activities. jchr.org The synthesis of these analogs often involves starting from appropriately substituted precursors. jchr.orgjchr.org
Hybrid structures incorporating the this compound scaffold have also been reported. For instance, the fusion of this moiety with other heterocyclic rings or its incorporation into larger molecular frameworks can lead to novel chemical entities. The synthesis of anthra[2,3-b]furan-3-carboxamides, which can be seen as extended analogs of this compound, has been achieved through a "scaffold hopping" approach. reactionbiology.comnih.gov
The synthesis of optically active this compound derivatives is of particular interest, and methods such as lipase-catalyzed asymmetric synthesis have been developed to achieve this. nih.govresearchgate.netdntb.gov.ua These chiral building blocks are valuable for the synthesis of complex natural products and their analogs.
Table of Synthesized this compound Analogs
| Compound Name | Starting Materials | Key Reaction Type | Reference |
| 6-methoxy-7-methyl-9-p-tolyl naphtho [2.3-C] furan-1- (3H, 4H, 9H) one | Tetralone esters | Cyclization | jchr.orgjchr.org |
| 7-Chloro-6-methoxy-9-p-tolyl naphtho [2, 3-C] furan-1- (3H, 4H, 9H) one | Tetralone esters | Cyclization | jchr.orgjchr.org |
| 9-Cyclohexyl-6, 7-dimethoxy naphtho- [2,3-C] furan-1- (3H, 4H, 9H) one | Tetralone esters | Cyclization | jchr.orgjchr.org |
| 4-Phenylthis compound | 3-Phenylprop-2-yn-1-yl 3-phenylpropiolate | Cyclization | mdpi.comresearchgate.net |
| 3a,4-Dihydro-9-phenylthis compound | trans-Cinnamyl 3-phenylpropiolate | Cyclization | mdpi.comresearchgate.net |
| Optically active this compound derivative | Racemic dienol and (Z)-3-(phenylsulfonyl)acrylate | Dynamic kinetic resolution/Intramolecular Diels-Alder | nih.gov |
| (3R)-4,5,9-trimethoxy-3-methylthis compound | (1R)-5,9,10-trimethoxy-1-methyl-1H-naphtho[2,3-c]pyran-4(3H)-one | Oxidation of lithium enolate | acs.org |
Theoretical and Computational Investigations of Naphtho 2,3 C Furan 1 3h One
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are at the forefront of computational studies of naphtho[2,3-c]furan-1(3H)-one, providing a foundational understanding of its structure and electronic nature.
Density Functional Theory (DFT) is a widely used method for predicting the molecular geometry and electronic properties of molecules like this compound. These calculations can determine bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The resulting optimized geometry provides a clear three-dimensional picture of the molecule's shape.
Furthermore, DFT calculations are instrumental in elucidating the electronic properties of the compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Other electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters collectively provide a comprehensive profile of the molecule's electronic behavior. The distribution of electron density can also be mapped, highlighting regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its interactions with other molecules.
Theoretical calculations are highly effective in predicting and interpreting the spectroscopic characteristics of this compound. By calculating the vibrational frequencies using methods like DFT, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. Theoretical predictions of 1H and 13C NMR spectra are valuable for confirming the structure of the compound and for the interpretation of experimental NMR data.
Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which allows for the calculation of the ultraviolet-visible (UV-Vis) absorption spectrum. This provides information about the wavelengths of light the molecule absorbs and the nature of the electronic excitations involved.
Prediction of Molecular Geometries and Electronic Properties
Molecular Dynamics (MD) Simulations of this compound Systems
These simulations can also shed light on the solvation process by modeling the interactions between this compound and solvent molecules. This is important for understanding its solubility and how the solvent might influence its reactivity.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.
A key aspect of this is the location and characterization of transition states—the high-energy structures that exist at the peak of the reaction energy barrier. By calculating the energy of these transition states, the activation energy for the reaction can be determined, providing insight into the reaction rate. This is particularly useful for understanding its synthesis, degradation, or its reactions with other chemical species.
In Silico Approaches to Structure-Activity Relationship (SAR) Exploration for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. In silico SAR approaches for this compound and its derivatives involve computationally modifying the parent structure and predicting the effect of these modifications on its activity.
By systematically altering functional groups or other structural features, researchers can build a computational model that correlates specific structural properties with a particular biological or chemical effect. This can provide mechanistic insights into why certain structural features are important for its function and can guide the design of new derivatives with enhanced or modified properties.
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, typically a protein or a nucleic acid. For this compound, docking studies can be used to hypothesize its potential biological targets.
These simulations place the this compound molecule into the binding site of a target protein and calculate a score that estimates the strength of the interaction. The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. This information is invaluable for drug discovery and for understanding the potential biological roles of the compound.
Data Tables
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.8 | eV |
| Electronegativity | 4.15 | eV |
| Chemical Hardness | 2.35 | eV |
Note: The values in this table are illustrative and would be derived from specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Key Predicted Parameter | Value |
| IR Spectroscopy | C=O stretch | ~1750 cm-1 |
| 1H NMR | Aromatic Protons | 7.5 - 8.2 ppm |
| 13C NMR | Carbonyl Carbon | ~168 ppm |
| UV-Vis Spectroscopy | λmax | ~320 nm |
Note: These are representative values and the precise values would depend on the computational method and basis set used.
Mechanistic Studies of Biological Activities of Naphtho 2,3 C Furan 1 3h One Derivatives
Investigation of Enzyme Inhibition Mechanisms
The specific chemical architecture of naphtho[2,3-c]furan-1(3H)-one derivatives allows them to bind to the active sites of various enzymes, thereby altering their function. This inhibition is a key mechanism behind their observed biological activities, particularly in the context of cancer and inflammatory diseases.
Tyrosine kinases are crucial enzymes that regulate numerous cell processes, including growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Certain this compound derivatives have demonstrated the ability to inhibit these enzymes.
Research has identified two specific this compound derivatives that exhibit potent inhibitory action against Bruton's Tyrosine Kinase (nRTK), a non-receptor tyrosine kinase. researchgate.net In screening assays, these compounds showed remaining kinase activity of only 19% and 20%, respectively. researchgate.net One of these derivatives also displayed strong inhibition of the receptor tyrosine kinases (RTKs) EGFR and HER-4, with kinase activities reduced to 16% and 15%. researchgate.net Conversely, other related structures, such as 2-arylmethylenenaphtho[2,1-b]furan-3-ones, were evaluated as potential inhibitors of Src protein tyrosine kinase but exhibited only minor activity. tandfonline.com
Table 1: Inhibition of Tyrosine Kinase Activity by this compound Derivatives
| Compound Type | Target Kinase | Remaining Kinase Activity (%) |
|---|---|---|
| This compound derivative 1 | Bruton's Tyrosine Kinase (nRTK) | 19% researchgate.net |
| This compound derivative 1 | EGFR (RTK) | 16% researchgate.net |
| This compound derivative 1 | HER-4 (RTK) | 15% researchgate.net |
Topoisomerases are vital enzymes that manage the topology of DNA, playing a critical role in DNA replication, transcription, and repair. Their inhibition can lead to DNA damage and ultimately cell death, a strategy widely used in cancer chemotherapy. Several studies have pointed to the potential of naphthofuranone-related structures to act as topoisomerase inhibitors.
Derivatives with an anthra[2,3-b]furan-5,10-dione scaffold, structurally similar to the naphthofuranone core, have been shown to be potent inhibitors of both topoisomerase 1 (Top1) and topoisomerase 2 (Top2). reactionbiology.comnih.gov These compounds are believed to form stable intercalative complexes with duplex DNA, thereby attenuating the ability of topoisomerases to unwind supercoiled DNA. nih.gov Molecular docking studies on diacetate naphthoquinone derivatives, which can cyclize to form naphthofuran structures, also suggest that their cytotoxic activity may be mediated through the inhibition of a topoisomerase II isoform. researchgate.net
The cytochrome P450 (CYP450) family of enzymes is central to the metabolism of a vast array of foreign compounds, including drugs. Understanding the interaction of new chemical entities with these enzymes is critical for predicting their metabolic fate and potential for drug-drug interactions.
Studies on CNFD, a semisynthetic naphthoquinone with a furan-fused structure, revealed that it is metabolized by human liver microsomes. scielo.br The investigation identified CYP2C9 and CYP3A4 as the primary enzymes responsible for its biotransformation. scielo.br In silico predictions suggest that the main metabolic reactions are phase I processes like hydrogenation, epoxidation, and oxidation. scielo.br In contrast, some derivatives, such as the potent MCH-R1 antagonist 10b, a naphtho[1,2-b]furan-2-carboxamide, display very low inhibition of CYP2D6 and CYP3A4, which is a favorable characteristic for drug development. jst.go.jp Furthermore, related heterocyclic compounds like 1,2,4-triazoles have been noted to inhibit CYP450 genes through the binding of a heterocyclic nitrogen atom to the heme iron of the enzyme. researchgate.net
Interaction with Topoisomerase Enzymes
Elucidation of Cellular Pathway Modulation
Beyond direct enzyme inhibition, this compound derivatives can trigger broader cellular responses by modulating complex signaling pathways. Their effects on apoptosis, cell proliferation, and cell cycle progression are of particular interest for their potential in anticancer therapy.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. Furanonaphthoquinones, a class that includes this compound, have been reported to cause apoptosis. researchgate.net
A specific derivative, PHY34, has been identified as a late-stage autophagy inhibitor that is cytotoxic to ovarian cancer cells and induces apoptosis at a concentration of 100 nM. caymanchem.com Similarly, certain anthra[2,3-b]furan-3-carboxamides, which share a core structural motif, were found to cause apoptotic cell death in tumor cell lines. nih.gov Interestingly, while many derivatives promote apoptosis, others may have a protective role. For instance, specific naphthofuran derivatives were found to resist the apoptosis of HK-2 human kidney cells that was induced by high glucose. nih.gov
Table 2: Apoptotic Activity of this compound and Related Derivatives
| Compound | Cell Line | Observation | Concentration |
|---|---|---|---|
| PHY34 | OVCAR-3, OVCAR-8 (Ovarian Cancer) | Induces apoptosis caymanchem.com | 100 nM caymanchem.com |
| Anthra[2,3-b]furan-3-carboxamides | Tumor cell lines | Cause apoptotic cell death nih.gov | Low micromolar nih.gov |
The uncontrolled proliferation of cells is a fundamental characteristic of cancer. This process is tightly regulated by the cell cycle, which consists of several phases (G1, S, G2, M). Compounds that can halt the cell cycle at specific checkpoints can prevent cancer cells from dividing and are valuable as anticancer agents.
Lignans, a class of natural products that includes compounds with the this compound skeleton, are known to interfere with cell division. qmul.ac.uk More specifically, selected anthra[2,3-b]furan-3-carboxamide derivatives have been shown to cause an arrest in the G2/M phase of the cell cycle, which precedes the induction of apoptosis. nih.gov In a different context, substituted naphtho[2,3-b]furan-4,9-diones were found to inhibit the hyperproliferation of human keratinocytes, suggesting their potential use in treating inflammatory skin diseases like psoriasis. nih.gov
Impact on Cell Signaling Cascades
Derivatives of this compound have been shown to influence various cell signaling cascades, playing a significant role in their biological activities. These compounds can modulate pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation.
Notably, certain naphthofuran derivatives have been identified as potent activators of Silent Information Regulator 1 (SIRT1), a protein crucial in regulating cellular processes, including resistance to high glucose-induced apoptosis. nih.gov For instance, compounds M1, 6b, and 6d have demonstrated the ability to activate SIRT1, leading to the deacetylation of p53, a key protein in apoptosis. nih.gov This action helps to protect cells from damage caused by high glucose levels. nih.gov
Furthermore, these SIRT1-activating naphthofuran derivatives can also mitigate inflammatory responses. They achieve this by influencing the SIRT1/NF-κB (p65) pathway. nih.gov The activation of SIRT1 leads to a decrease in the activity of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By downregulating the NF-κB pathway, these compounds can reduce the production of inflammatory mediators. nih.gov
Some fused naphthofuro[3,2-c]quinoline-6,7,12-trione derivatives have been designed and synthesized as potential inhibitors of the ERK (extracellular signal-regulated kinase) pathway. nih.gov The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is common in many cancers. nih.gov Compounds like 3b and 6 have shown inhibitory activity against ERK1 and ERK2, acting as ATP-competitive inhibitors. nih.gov By blocking the ERK pathway, these derivatives can inhibit the proliferation of cancer cells, such as BRAF mutant melanoma, and induce apoptosis. nih.gov Their mechanism involves inhibiting the phosphorylation of downstream targets of ERK, like p-90RSK and ELK-1. nih.gov
The structural features of this compound derivatives, including the presence of hydroxyl and methoxy (B1213986) groups, suggest potential interactions with various biological targets like enzymes and receptors, which could lead to a range of pharmacological effects. ontosight.ai
Mechanisms of Antimicrobial Action
This compound and its derivatives exhibit a broad spectrum of antimicrobial activities, targeting both bacteria and fungi through various mechanisms. ontosight.aijst.go.jp
Bacterial Growth Inhibition Pathways
The antibacterial action of this compound derivatives is often linked to their ability to disrupt essential cellular processes in bacteria. One of the key mechanisms is the inhibition of bacterial enzymes that are vital for survival. For example, some furanoquinone derivatives have been identified as inhibitors of DNA polymerase and gyrase, enzymes crucial for DNA replication and repair in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The structure of these compounds allows them to interact with and inhibit the function of these enzymes, leading to a bactericidal effect. jst.go.jp For instance, the fluorine-containing derivative NQ008 has demonstrated potent and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. jst.go.jp Time-kill assays suggest that its mode of action is bactericidal, meaning it directly kills the bacteria. jst.go.jp
Furthermore, some derivatives are believed to disrupt the bacterial cell membrane, leading to the loss of cellular integrity and subsequent cell death. The planar structure of many naphthoquinone derivatives may also allow them to function as DNA intercalating agents, interfering with DNA replication and transcription. researchgate.net
Antifungal Activity Mechanisms
The antifungal mechanisms of this compound derivatives are multifaceted. A primary mode of action involves the disruption of the fungal cell membrane. d-nb.infonih.gov This can occur through the generation of morphological alterations on the fungal surface, leading to membrane destabilization. nih.gov
For example, the naphthoquinone derivative IVS320 has been shown to cause leakage of substances that absorb at 260 nm, indicative of membrane damage. d-nb.info However, its action appears to be unrelated to direct interaction with ergosterol, a key component of the fungal cell membrane. d-nb.info Another study on the derivative 2,3-DBNQ suggested that its primary antifungal mechanism involves disrupting fungal membrane permeability, which leads to increased nucleotide leakage. nih.gov
In addition to direct membrane damage, some naphthofuranquinones can inhibit the transition of pathogenic fungi like Candida albicans from the yeast form to the more virulent hyphal form. nih.gov They have also been shown to be effective against biofilms, which are communities of microorganisms that are notoriously difficult to eradicate. nih.gov
The table below summarizes the minimum inhibitory concentrations (MICs) of selected this compound derivatives against various fungal species, highlighting their potent antifungal activity.
| Derivative | Fungal Species | MIC (μg/mL) | Reference |
| TCH-1140 | Candida albicans | 1.5 (μM) | nih.gov |
| TCH-1142 | Candida albicans | 1.2 (μM) | nih.gov |
| IVS320 | Dermatophytes | 5-28 | d-nb.info |
| IVS320 | Cryptococcus spp. | 3-5 | d-nb.info |
| 2,3-DBNQ | Candida species | <1.56 - 6.25 | nih.gov |
| 2,3-DBNQ | Dermatophytes | <1.56 | nih.gov |
Molecular Basis of Antioxidant and Anti-Inflammatory Effects
The antioxidant and anti-inflammatory properties of this compound derivatives are rooted in their chemical structure, particularly the presence of hydroxyl and methoxy groups, which enable them to counteract oxidative stress and modulate inflammatory pathways. ontosight.ai
Reactive Species Scavenging Mechanisms
This compound derivatives can act as potent antioxidants through their ability to scavenge reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause significant damage to cells through lipid peroxidation, protein oxidation, and DNA damage. nih.gov
The antioxidant mechanism of these compounds is often attributed to their capacity to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the aromatic ring is particularly important for this activity. ontosight.ai For instance, a study on a new this compound derivative isolated from Rhamnus kanagusukii showed that the presence of 1,8-dihydroxyl groups was crucial for its potent DPPH radical scavenging, metal chelating, and anti-lipid peroxidation activities. researchgate.net
The ability of these compounds to chelate metal ions, such as iron, can also contribute to their antioxidant effect by preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction. researchgate.net
Modulation of Inflammatory Mediators and Pathways
The anti-inflammatory effects of this compound derivatives are achieved through the modulation of various inflammatory mediators and signaling pathways. derpharmachemica.com
Certain derivatives have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. researchgate.net This inhibition of NO production is a common mechanism by which anti-inflammatory compounds exert their effects.
Furthermore, as mentioned in section 6.2.3, some naphthofuran derivatives can activate SIRT1, which in turn downregulates the NF-κB signaling pathway. nih.gov The NF-κB pathway plays a central role in inflammation by controlling the expression of pro-inflammatory genes, including those for cytokines and chemokines. By inhibiting this pathway, these compounds can effectively reduce the inflammatory response. nih.gov
Some furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives have demonstrated strong inhibitory activity against LPS-induced PGE2 production, another critical inflammatory mediator. researchgate.net The mechanism for this is believed to involve the inhibition of enzymes like COX-2 and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). researchgate.net
The table below provides an overview of the inhibitory concentrations (IC50) of selected derivatives on inflammatory markers.
| Derivative | Inflammatory Marker/Target | Cell Line | IC50 | Reference |
| New this compound derivative | DPPH radical scavenging | - | 3.48 µg/mL | researchgate.net |
| New this compound derivative | Metal chelating | - | 615.90 µg/mL | researchgate.net |
| New this compound derivative | Anti-lipid peroxidation | - | 5.95 µg/mL | researchgate.net |
| 2-(4-methoxyphenyl)furo[3',2':3,4]naphtho[1,2-d]imidazole (12) | LPS-induced PGE2 production | Raw 264.7 | 47 nM | researchgate.net |
Receptor Binding Profiling and Biological Target Identification
The elucidation of the precise molecular targets is a critical step in understanding the mechanisms underlying the biological activities of this compound derivatives. While comprehensive receptor binding profiles for a wide range of these specific derivatives are still under active investigation, studies on structurally related compounds and initial screenings have begun to shed light on their potential biological targets, pointing towards enzymes, particularly kinases, as a promising area of interaction.
Research into compounds with a similar naphthofuran core provides valuable insights. For instance, studies on naphtho[2,3-c]furan-4,9-diones, which share the same fused ring system but differ in their furan (B31954) ring oxidation state, have demonstrated inhibitory activity against several protein kinases. In one study, two naphtho[2,3-c]furan-4,9-dione derivatives were screened against a panel of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). researchgate.net Both compounds exhibited significant inhibitory effects on Bruton's Tyrosine Kinase (BTK), a key regulator in B-cell receptor signaling. researchgate.net One of the compounds also showed strong inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 4 (HER-4), both of which are crucial in cell proliferation and are often implicated in cancer. researchgate.net
These findings suggest that the naphtho[2,3-c]furan (B14757053) scaffold may serve as a template for the development of kinase inhibitors. The planar aromatic system can potentially engage in π-π stacking interactions within the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.
Furthermore, a naturally occurring this compound derivative, diphyllin, has been isolated and evaluated for its biological activities, including anticandidal effects. researchgate.net While the specific molecular target responsible for its anticandidal activity was not identified, this discovery opens another avenue for investigating the receptor-level interactions of this class of compounds in pathogenic fungi. researchgate.net
The structural characteristics of this compound derivatives, such as the presence of hydroxyl and methoxy groups, also suggest the potential for interactions with various biological targets through hydrogen bonding and other non-covalent interactions. ontosight.ai The complex stereochemistry of some derivatives is also expected to play a crucial role in their binding specificity and affinity for biological receptors. ontosight.ai
While direct and extensive receptor binding data for a broad library of this compound derivatives is not yet available, the existing research on related structures provides a strong rationale for focusing future target identification efforts on protein kinases.
Interactive Data Table: Kinase Inhibition by Naphtho[2,3-c]furan-4,9-dione Derivatives
| Compound | Target Kinase | Kinase Type | Remaining Kinase Activity (%) |
| 1 | Bruton's Tyrosine Kinase (BTK) | nRTK | 19 |
| 1 | Epidermal Growth Factor Receptor (EGFR) | RTK | 16 |
| 1 | Human Epidermal Growth Factor Receptor 4 (HER-4) | RTK | 15 |
| 2 | Bruton's Tyrosine Kinase (BTK) | nRTK | 20 |
Advanced Applications and Research Utility of Naphtho 2,3 C Furan 1 3h One
Naphtho[2,3-c]furan-1(3H)-one as a Key Synthetic Intermediate for Complex Molecules
The this compound framework serves as a versatile building block in the synthesis of more complex organic molecules. Its inherent reactivity and the potential for functionalization at various positions make it an attractive starting material for constructing elaborate molecular architectures, including naturally occurring compounds and their analogues.
One notable application is in the total synthesis of arylnaphthalene lactone lignans, a class of plant-derived natural products with a wide array of valuable medicinal properties. rsc.org Researchers have developed a concise and versatile synthetic strategy for these lignans, utilizing a tandem reaction involving 2-alkynylbenzonitriles to construct the 9-aminothis compound core. rsc.org This intermediate can then be further elaborated to access various arylnaphthalene lactone natural products. rsc.org For instance, the synthesis of tawanin C and chinensin has been achieved using this approach. rsc.org
Furthermore, optically active this compound derivatives have been synthesized and employed in the total synthesis of the alkaloid (-)-himbacine. mdpi.com This was accomplished through a one-pot dynamic kinetic resolution co-catalyzed by a heterogeneous vanadium catalyst, leading to the formation of the tricyclic core with high enantiomeric excess. mdpi.com The ability to control stereochemistry is crucial in the synthesis of biologically active molecules, and the use of this compound as a chiral intermediate highlights its significance in this field.
The synthesis of various substituted naphtho[2,3-c]furan-1,3-dione (B147156) derivatives has also been explored, often through the self-condensation of substituted phenylpropiolic acids. clockss.org Microwave-assisted synthesis has been shown to be an efficient method for this transformation, providing the desired products in moderate to good yields. clockss.org These dione (B5365651) derivatives can serve as precursors for further chemical modifications, expanding the accessible chemical space of complex molecules derived from the this compound scaffold.
Development of this compound-Based Chemical Probes for Biological Systems
Chemical probes are essential tools in chemical biology, enabling the study and manipulation of biological processes within their native cellular environment. mskcc.org The development of fluorescent probes, in particular, allows for the visualization and detection of specific analytes in living systems. nih.govrsc.org The this compound scaffold has shown potential in the design of such probes.
Derivatives of this compound, such as those with methoxy (B1213986) and phenyl substituents, have been identified as potential components for fluorescent probes. The inherent fluorescence of certain naphthofuran derivatives, coupled with the ability to modulate their electronic properties through substitution, makes them suitable candidates for developing "turn-on" or ratiometric fluorescent sensors. These probes can be designed to respond to specific analytes or changes in the cellular microenvironment, such as pH or the presence of reactive oxygen species.
The general strategy for creating such probes often involves the protection-deprotection of key functional groups, which leads to a significant change in the molecule's fluorescent properties. rsc.org For instance, a non-fluorescent this compound derivative could be designed to become fluorescent upon reaction with a specific biological target. This "turn-on" response provides a clear signal for the presence of the analyte. The development of such probes based on the this compound core is an active area of research with the potential to provide valuable tools for biological imaging. epfl.ch
Potential for Lead Compound Development in Pre-clinical Research
The diverse biological activities exhibited by this compound derivatives make them attractive candidates for lead compound development in pre-clinical research. ontosight.ai These compounds have shown a range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.aiontosight.airesearchgate.net
A new derivative of this compound was recently isolated from Rhamnus kanagusukii and, along with other constituents, demonstrated anti-inflammatory and antioxidant activities. researchgate.net Compounds with similar structures are known to possess these properties, which are often attributed to the presence of hydroxyl and methoxy groups that can scavenge free radicals. ontosight.ai
Furthermore, certain naphthofuran derivatives have been investigated for their potential as anticancer agents. ontosight.ai For example, some have been found to inhibit the growth of cancer cells, and their mechanism of action may involve the generation of reactive oxygen species, leading to oxidative stress and cell death. The planar aromatic system and electron-deficient quinoid structure of some derivatives may also contribute to their interaction with biological targets like DNA or enzymes. nih.gov
The development of anthra[2,3-b]furan-3-carboxamides, which share a similar fused ring system, has demonstrated significant antiproliferative potency against various tumor cell lines, even overcoming drug resistance. nih.govreactionbiology.com This "scaffold hopping" approach, where the core structure of a known active compound is replaced with a similar one, highlights the potential of the broader naphthofuran scaffold in cancer drug discovery. nih.gov
Table 1: Reported Pre-clinical Research Findings for this compound Derivatives
| Derivative Class | Investigated Activity | Research Finding |
|---|---|---|
| Hydroxylated and Methoxylated Derivatives | Antioxidant, Anti-inflammatory | Capable of scavenging free radicals. ontosight.airesearchgate.net |
| Naphthoquinone Derivatives | Anticancer | May induce oxidative stress in cancer cells. |
| Anthra[2,3-b]furan-3-carboxamides | Anticancer | High antiproliferative potency against drug-resistant cell lines. nih.govreactionbiology.com |
Applications in Materials Science and Functional Molecule Design
The unique structural and electronic properties of this compound and its derivatives also lend themselves to applications in materials science and the design of functional molecules. The extended π-conjugation in some derivatives, for instance, is a desirable characteristic for organic electronic materials.
Naphtho[2,3-c]furan-1,3-dione derivatives have attracted attention for their potential use in a wide range of research fields, including the development of novel molecules with attractive functions. clockss.org These compounds can serve as building blocks for larger, more complex systems with tailored electronic and optical properties. The ability to synthesize these derivatives with various substituents allows for the fine-tuning of their properties for specific applications. clockss.org
The development of organic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) often relies on molecules with specific electronic energy levels and charge transport characteristics. The this compound scaffold, with its potential for modification, offers a platform for designing and synthesizing new materials for these technologies. While direct applications in this area are still emerging, the fundamental properties of these compounds make them a promising area for future research in materials science.
Future Research Directions and Challenges for Naphtho 2,3 C Furan 1 3h One
Exploration of Undiscovered Synthetic Routes and Methodologies
Current synthetic strategies for naphtho[2,3-c]furan-1(3H)-one and its analogs, while effective, present opportunities for innovation and improvement. The development of more efficient, stereoselective, and environmentally benign synthetic methods is a critical challenge.
Future research should focus on:
Novel Catalytic Systems: The exploration of new catalysts, including metal-organic frameworks (MOFs), nanocatalysts, and biocatalysts like lipases, could lead to more efficient and selective syntheses. nih.gov For instance, lipase-catalyzed asymmetric synthesis has already shown promise in producing enantiomerically pure this compound derivatives. nih.gov
Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce energy consumption, and minimize waste generation is a significant goal. Microwave-assisted synthesis and visible-light-mediated reactions are promising areas for exploration. wikipedia.org
Domino and Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation can significantly improve synthetic efficiency. Such strategies can provide rapid access to a diverse range of substituted this compound derivatives for biological screening.
Asymmetric Synthesis: Given the importance of stereochemistry in biological activity, the development of novel asymmetric synthetic methods to control the stereocenters in the this compound core is of paramount importance. ontosight.ai
| Synthetic Approach | Description | Potential for Future Research |
| Lipase-Catalyzed Asymmetric Synthesis | Utilizes lipases for the enantioselective synthesis of chiral this compound derivatives. nih.gov | Exploration of a wider range of lipases and reaction conditions to improve yields and enantioselectivity. |
| Dehydro-Diels–Alder Reaction | A heat-mediated approach to synthesize arylnaphthalene lactones, including the this compound scaffold. wikipedia.org | Investigation of solvent effects and catalyst systems to control regioselectivity and expand the substrate scope. |
| Visible-Light-Mediated Cycloaddition | Utilizes visible light to promote [3+2] cycloaddition reactions for the synthesis of naphtho[2,3-b]furan-4,9-diones, a related scaffold. mdpi.com | Adaptation of this methodology for the direct synthesis of the this compound core. |
Deepening the Understanding of Structure-Mechanism Relationships for Biological Activities
While various biological activities have been reported for this compound derivatives, a comprehensive understanding of their structure-activity relationships (SAR) and mechanisms of action is often lacking.
Future investigations should aim to:
Systematic SAR Studies: Synthesize and screen libraries of this compound analogs with systematic variations in substituents on both the naphthalene (B1677914) and furanone rings. This will allow for the identification of key structural features responsible for specific biological activities.
Mechanistic Elucidation: Employ a combination of biochemical assays, molecular biology techniques, and cellular imaging to elucidate the precise molecular mechanisms by which these compounds exert their biological effects. This includes identifying direct protein targets and downstream signaling pathways.
Influence of Stereochemistry: For chiral derivatives, it is crucial to separate and individually evaluate the biological activity of each enantiomer, as they may exhibit different potencies or even different biological effects. ontosight.ai
| Biological Activity | Key Structural Features | Future Research Focus |
| Anticancer | Presence of hydroxyl and methoxy (B1213986) groups, and the overall complex ring structure. ontosight.ai | Elucidating the role of specific substituent patterns in targeting cancer cell pathways. |
| Anti-inflammatory | The core naphthofuranone structure is associated with anti-inflammatory effects. mdpi.com | Investigating the impact of different functional groups on the inhibition of inflammatory mediators. |
| Antimicrobial | The naphthoquinone core fused with a furan (B31954) ring is a key feature. | Exploring how modifications to the furanone ring and naphthalene substituents affect antimicrobial spectrum and potency. |
Investigation of Biosynthetic Pathways (if applicable to natural products)
Several natural products contain a naphthofuranone core, suggesting that biosynthetic pathways for these compounds exist in nature. Investigating these pathways can provide valuable insights for biomimetic synthesis and the discovery of novel derivatives.
Future research in this area should include:
Isolation and Characterization of Natural Products: Continued efforts to isolate and structurally elucidate new this compound derivatives from natural sources, such as plants and microorganisms. researchgate.net
Elucidation of Biosynthetic Genes: Identifying and characterizing the gene clusters responsible for the biosynthesis of these compounds. This can be achieved through genomic and transcriptomic analysis of producer organisms.
Enzymatic Studies: The enzymes involved in the biosynthetic pathway, particularly polyketide synthases (PKSs), should be isolated and their mechanisms studied. nih.gov This knowledge can be harnessed for the enzymatic synthesis of novel analogs.
The biosynthesis of many naphthoquinones is known to involve the polyketide pathway, where a polyketide synthase (PKS) catalyzes the initial steps. nih.govwikipedia.org It is hypothesized that a similar pathway is responsible for the formation of the this compound core in natural products.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and development of new drugs. Their application to this compound research holds significant promise.
Future applications of AI and ML in this field include:
In Silico Screening: Using ML models to virtually screen large compound libraries to identify new this compound derivatives with desired biological activities.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogs before their synthesis. nih.govfrontiersin.org
De Novo Design: Employing generative AI models to design entirely new this compound derivatives with optimized properties.
Target Prediction: Utilizing ML algorithms to predict the most likely biological targets for a given this compound derivative based on its chemical structure and other features. nih.gov
Identification of Novel Biological Targets and Mechanistic Paradigms
Expanding the known biological targets of this compound derivatives is crucial for uncovering new therapeutic applications.
Future research should focus on:
Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the direct binding partners of bioactive this compound derivatives in cells.
Exploration of New Therapeutic Areas: Screening these compounds against a wider range of diseases to uncover novel therapeutic opportunities beyond the currently known anticancer and anti-inflammatory activities.
Investigation of Novel Mechanisms: Exploring unconventional mechanisms of action, such as the modulation of protein-protein interactions, epigenetic modifications, or the targeting of non-enzymatic proteins.
Q & A
Q. What are the fundamental synthetic routes for naphtho[2,3-c]furan-1(3H)-one derivatives, and how are reaction conditions optimized?
this compound derivatives are commonly synthesized via palladium-catalyzed coupling reactions or alkylation protocols. For example:
- Palladium-catalyzed reverse hydrogenolysis involves coupling 2-hydroxy-1,4-naphthoquinones with olefins using Pd/C as a catalyst, producing derivatives like naphtho[2,3-b]furan-4,9-diones .
- Alkylation methods use halides (e.g., methyl iodide, ethyl bromide) with potassium carbonate in dimethyl sulfoxide (DMSO) under reflux. Yields vary with substituents: methyl derivatives yield 46 mg (98% purity), while ethyl derivatives yield 40 mg (99.1% purity) .
Optimization strategies : Adjust catalyst loading (e.g., 5 eq. K₂CO₃), solvent polarity, and temperature. Monitor purity via HPLC and characterize products using NMR and ESI-MS .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Protect from light to prevent photodegradation .
- Handling : Use inert atmospheres (e.g., N₂) during reactions to avoid oxidation. For toxic derivatives (e.g., cleistanthin A), employ fume hoods and personal protective equipment (PPE) due to acute toxicity (LD₅₀: 25 mg/kg in mice) .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.12–8.23 ppm) and carbonyl carbons (δ 172.6 ppm) .
- ESI-MS : Confirm molecular weight (e.g., C₂₁H₁₆O₄: [M+H]⁺ calcd. 332.36, found 332.35) .
- IR : Detect lactone carbonyl stretches (~1709 cm⁻¹) and hydroxyl groups (~3450 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
Discrepancies in yields (e.g., 46 mg vs. 40 mg for methyl/ethyl derivatives) may arise from:
- Reagent stoichiometry : Excess halides (2 eq.) improve substitution but may cause side reactions.
- Chromatographic purification : Use gradient elution (e.g., hexane/EtOAc) to isolate isomers .
Validation steps : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalyst batches) and cross-validate purity via independent methods (e.g., NMR, LC-MS) .
Q. What strategies are effective for analyzing positional isomerism in this compound derivatives?
Q. How can researchers assess the pharmacological activity of this compound derivatives?
- In vitro assays : Test filoviral entry inhibition using pseudotyped viruses and cell viability assays (e.g., MTT). Derivatives like 2b–2d show IC₅₀ values < 1 µM in vacuolar (H⁺)-ATPase inhibition .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy, ethoxy) to enhance potency. For example, 4-ethoxy derivatives exhibit higher metabolic stability than methyl analogs .
Q. What methodologies identify byproducts or degradation products during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
